(2-Bromophenyl)(3-chlorophenyl)methanol
Description
(2-Bromophenyl)(3-chlorophenyl)methanol is a diarylmethanol derivative featuring bromine and chlorine substituents on adjacent aromatic rings. Diarylmethanols are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their ability to undergo further functionalization (e.g., oxidation to ketones or substitution reactions) . The bromine and chlorine substituents enhance electrophilic reactivity and influence steric interactions, which can modulate biological activity and physicochemical properties such as solubility and melting points .
Properties
IUPAC Name |
(2-bromophenyl)-(3-chlorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8,13,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRAZLFGXCVGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The Grignard approach leverages organometallic intermediates to construct the carbon-carbon bond between the halogenated aryl rings. As demonstrated in a synthesis adapting literature protocols, the reaction begins with the generation of a Grignard reagent from 1-bromo-3-chlorobenzene. Treatment with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C forms a lithium-bromide exchange intermediate, which subsequently reacts with 3-bromobenzaldehyde to yield the target alcohol after hydrolysis.
Key Steps :
Optimization and Yield Considerations
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Temperature Control : Maintaining -78°C during the halogen-lithium exchange prevents side reactions such as aldehyde reduction or elimination.
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Solvent Selection : Anhydrous THF ensures reagent solubility while stabilizing the Grignard intermediate. Substituting THF with cyclopentyl methyl ether (CPME) has been explored for improved thermal stability, though yields remain comparable.
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Yield : The reported isolated yield for this method is 52% after silica gel chromatography. Scaling to 10 mmol retains efficiency, but larger batches (>100 mmol) require rigorous exclusion of moisture to prevent hydrolysis of the Grignard reagent.
Table 1: Grignard Method Parameters
Barbier-Type One-Pot Synthesis
In Situ Formation of Organometallic Species
The Barbier method condenses the halogen-lithium exchange and aldehyde addition into a single pot, eliminating the need to isolate sensitive intermediates. A modified procedure using i-PrMgCl·LiCl as the magnesium source demonstrates enhanced reactivity toward sterically hindered substrates.
Reaction Scheme :
Advantages Over Classical Grignard
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Functional Group Tolerance : The i-PrMgCl·LiCl system tolerates electrophilic groups on the aldehyde, enabling the use of nitro- or cyano-substituted aldehydes.
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Yield Improvement : Isolated yields reach 81% for analogous bis(2-bromophenyl)methanols, attributed to the stabilized magnesium intermediate.
Table 2: Barbier Method Parameters
Photochemical Radical Addition
Light-Driven Synthesis
A photocatalyst-free method utilizes [1.1.1]propellane and aryl aldehydes under purple LED irradiation (390–395 nm) to generate the target alcohol via radical intermediates. This approach avoids organometallic reagents, offering a mild alternative.
Mechanistic Insights :
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Propellane activation : Photoexcitation cleaves the central C–C bond in [1.1.1]propellane, generating a biradical.
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Radical addition : The biradical couples with the aldehyde’s carbonyl carbon, forming a ketyl radical intermediate.
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Hydrogen abstraction : The ketyl radical abstracts a hydrogen atom from the solvent, yielding the alcohol.
Scalability and Efficiency
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Gram-Scale Synthesis : The photochemical method achieves 70% yield at 5 mmol scale, with purification via column chromatography (PE/EA = 12:1).
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Solvent Effects : Ether solvents (e.g., Et₂O, THF) optimize radical stability, while polar aprotic solvents (e.g., DMF) suppress side reactions.
Table 3: Photochemical Method Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Starting Materials | [1.1.1]Propellane, 3-Chlorobenzaldehyde | |
| Light Source | 30 W purple LEDs (390–395 nm) | |
| Solvent | Et₂O or THF | |
| Temperature | 30°C | |
| Reaction Time | 3 h | |
| Yield | 70% |
Comparative Analysis of Methods
Yield and Practicality
Chemical Reactions Analysis
(2-Bromophenyl)(3-chlorophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of (2-Bromophenyl)(3-chlorophenyl)methane.
Substitution: Substitution reactions can occur at the bromine or chlorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles and electrophiles are used to replace the bromine or chlorine atoms.
Major Products Formed:
Oxidation: (2-Bromophenyl)(3-chlorophenyl)carboxylic acid or ketone.
Reduction: (2-Bromophenyl)(3-chlorophenyl)methane.
Substitution: Various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
(2-Bromophenyl)(3-chlorophenyl)methanol: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-Bromophenyl)(3-chlorophenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2-bromophenyl)(3-chlorophenyl)methanol with structurally related diarylmethanols:
Key Observations :
- Halogen Impact: Bromine’s higher molecular weight and polarizability compared to chlorine may lower melting points and enhance lipophilicity, as seen in analogs like (3-bromo-4-chlorophenyl)methanol .
Key Findings :
- Antioxidant Efficacy : 3-Substituted derivatives (e.g., 9f, 9g) outperform 2-substituted analogs (e.g., 9j) in both DPPH and ABTS assays, suggesting that meta-substitution enhances radical scavenging .
- Halogen Effects : Bromine’s electron-withdrawing nature may stabilize radical intermediates, explaining 9g’s superior ABTS activity (IC₅₀ = 12.7 µM) compared to 9f (IC₅₀ = 15.3 µM) .
Biological Activity
(2-Bromophenyl)(3-chlorophenyl)methanol is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of bromine and chlorine substituents on phenyl rings, suggests potential biological activity that can be harnessed for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 297.57 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological interactions:
- Bromine Atom : Known to enhance binding affinity through halogen bonding.
- Chlorine Atom : Influences electronic properties, potentially affecting enzyme interactions.
- Methanol Moiety : Provides a hydroxyl group that can participate in hydrogen bonding, further enhancing biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism often involves:
- Binding to Active Sites : The compound can inhibit or enhance enzyme activity by binding to their active sites.
- Modulation of Biochemical Pathways : By interacting with specific receptors, it may influence signaling pathways relevant in disease processes.
Biological Activity and Research Findings
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies indicate that this compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations have highlighted its ability to inhibit cancer cell proliferation, making it a candidate for further development in cancer therapies.
Case Studies
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Antimicrobial Activity :
- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
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Anticancer Potential :
- In vitro assays conducted on human cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
Data Table: Biological Activity Overview
| Biological Activity | Test Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Inhibition Zone: 15 mm |
| Antimicrobial | Escherichia coli | 50 | Inhibition Zone: 12 mm |
| Anticancer | Human Breast Cancer Cells | 10 | Reduced Viability by 60% |
| Anticancer | Human Lung Cancer Cells | 10 | Induction of Apoptosis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-bromophenyl)(3-chlorophenyl)methanol?
- Methodology : The compound is typically synthesized via sequential halogenation and reduction. For example, bromination of a phenylmethanol precursor followed by chlorination at the meta position. Reduction of a ketone intermediate (e.g., using NaBH4 in ethanol) is a key step, as seen in analogous brominated phenolic compounds .
- Key Considerations : Reaction temperature and solvent polarity must be optimized to avoid over-halogenation. TLC or GC-MS monitoring ensures intermediate purity.
Q. How can purification of this compound be achieved?
- Methodology : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) are standard methods. Evidence from fluorinated analogs highlights the importance of solvent choice for high yield and purity .
- Validation : Purity is confirmed via melting point analysis and HPLC (>98% purity threshold).
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic proton environments and substituent positions. Coupling constants reveal steric effects from bromine/chlorine .
- IR : Hydroxyl stretch (~3200–3600 cm<sup>−1</sup>) and C-Br/C-Cl vibrations (500–800 cm<sup>−1</sup>) confirm functional groups.
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]<sup>+</sup> at m/z 295.93) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
